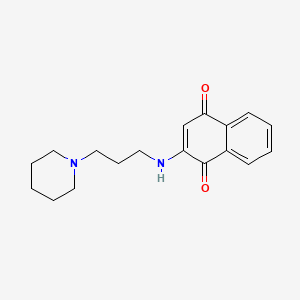

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino-

Description

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is a synthetic derivative of 1,4-naphthoquinone (NQ), a bicyclic aromatic compound with two ketone groups at the 1- and 4-positions. The compound features a 3-piperidinopropyl amino substituent at the 2-position, which introduces a tertiary amine moiety linked via a three-carbon alkyl chain. This structural modification enhances its interaction with biological targets, particularly through hydrogen bonding, π–π stacking, and electrostatic interactions .

Amino-substituted 1,4-naphthoquinones are synthesized via Michael-type 1,4-conjugate additions of amines to the quinone core under mild conditions, often in ethanol or aqueous acetic acid . Such derivatives are notable for their redox activity, enabling electron transfer processes that contribute to antimicrobial, antitumoral, and antioxidant properties .

Properties

CAS No. |

38528-39-1 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-(3-piperidin-1-ylpropylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C18H22N2O2/c21-17-13-16(18(22)15-8-3-2-7-14(15)17)19-9-6-12-20-10-4-1-5-11-20/h2-3,7-8,13,19H,1,4-6,9-12H2 |

InChI Key |

RDAZHLFQAKFZIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dichloro-1,4-Naphthoquinone Intermediate

The synthesis of 1,4-naphthoquinone derivatives commonly begins with 2,3-dichloro-1,4-naphthoquinone (DCNQ) , which serves as a reactive intermediate for nucleophilic substitution at the 2-position.

Chlorination of 1,4-Naphthoquinone: DCNQ is prepared by chlorination of 1,4-naphthoquinone using chlorine gas in the presence of catalysts such as iron powder, zinc powder, or their salts (ferric, ferrous, zinc salts) in aqueous media under controlled acidic pH (2–5). The reaction temperature is maintained between 10–100 °C for about 20 hours to ensure complete chlorination.

-

- Dissolve 1,4-naphthoquinone sodium salt in water.

- Adjust pH to 2–5 with hydrochloric, sulfuric, or phosphoric acid.

- Add catalyst (1–10% w/w relative to substrate).

- Introduce chlorine gas gradually while stirring.

- After reaction completion, cool and filter the product.

- Recrystallize from organic solvents such as ethanol, dimethylbenzene, chlorobenzene, or toluene to obtain >98.5% pure DCNQ.

Yields and Purity: The process yields DCNQ in high purity (≥98.5%) and good mass yield (typically 70–115 kg product from 150 kg starting material in scale-up examples).

Nucleophilic Substitution of DCNQ with 3-Piperidinopropylamine

The key step to prepare 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- involves substitution of one chlorine atom at the 2-position of DCNQ by the nucleophilic amine group of 3-piperidinopropylamine.

-

- DCNQ is reacted with 3-piperidinopropylamine in polar aprotic solvents such as dimethylformamide (DMF) or dioxane/water mixtures.

- The reaction is often conducted under mild heating or ultrasonic irradiation at temperatures around 25–40 °C.

- The pH is adjusted to mildly basic (pH 9–10) using bases like triethylamine or potassium hydroxide to activate the amine nucleophile.

Microwave-Assisted Synthesis: Recent studies demonstrated that microwave irradiation significantly improves reaction efficiency and yields (79–91%) for amino-substituted naphthoquinones, including those with piperidinopropyl groups.

Ultrasonic Irradiation Method: Ultrasonic irradiation at 25 °C for 15 minutes to activate the amino acid or amine, followed by addition of DCNQ and further ultrasonic treatment for 45 minutes, yields the substituted product with high selectivity and purity.

-

- After completion, acidification with 1 N HCl is performed.

- The product is purified by column chromatography or recrystallization.

Direct Michael Addition of 3-Piperidinopropylamine to 1,4-Naphthoquinone

An alternative method involves direct Michael addition of the amine to the 1,4-naphthoquinone:

Reaction Mechanism: The nucleophilic amine attacks the electrophilic 2-position of 1,4-naphthoquinone, resulting in 2-amino-1,4-naphthoquinone derivatives.

Catalysts: Lewis acid catalysts such as indium(III) chloride (InCl3) at 20 mol% loading have been used to promote the reaction and improve yields.

Advantages: This method avoids the need for chlorinated intermediates and may be more straightforward for certain amine derivatives.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 1,4-Naphthoquinone | Cl2 gas, Fe/Zn powders or salts, acidic pH 2–5, 30–90 °C, 20 h | 70–95 (crude) | Recrystallization yields >98.5% purity |

| 2 | Nucleophilic substitution on DCNQ | 3-piperidinopropylamine, DMF or dioxane/H2O, base (TEA/KOH), ultrasonic or microwave irradiation | 79–91 | Microwave-assisted synthesis preferred |

| 3 | Direct Michael addition | 1,4-Naphthoquinone, 3-piperidinopropylamine, EtOH, reflux, InCl3 catalyst | Moderate to high | Avoids chlorinated intermediate |

Research Discoveries and Analytical Data

Microwave and Ultrasonic Methods: Studies have shown microwave-assisted synthesis yields higher purity and better reaction rates compared to conventional heating.

Electrochemical Properties: Cyclic voltammetry of amino-substituted naphthoquinones shows quasi-reversible redox behavior, important for biological activity.

Biological Relevance: Piperidinopropylamino naphthoquinones exhibit selective antitumor activity, making efficient synthesis methods critical for drug development.

Characterization: Products are characterized by melting point, IR spectroscopy (notably C=O and N–H stretches), and chromatographic purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- undergoes various chemical reactions, including:

Oxidation: The quinone core can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinone core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antitumor activities.

Industry: Utilized in the development of dyes and pigments due to its quinone structure.

Mechanism of Action

The mechanism of action of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1,4-naphthoquinone, 2-(3-piperidinopropyl)amino- with related derivatives:

Key Observations :

- The 3-piperidinopropyl group confers moderate lipophilicity (estimated logP ~2.5), balancing membrane permeability and aqueous solubility .

- Bulkier substituents (e.g., thiophenemethyl) increase logP but may reduce bioavailability due to steric hindrance .

- Polar groups like sulfonylphenyl enhance water solubility but limit passive diffusion across biological membranes .

Antitumoral Activity

- 2-(3-Piperidinopropyl)amino-1,4-NQ: While direct antitumoral data are sparse, its structural analogs (e.g., 2-((3-(dimethylamino)propyl)amino)-1,4-NQ) induce apoptosis in gastric cancer cells (IC₅₀ ~5 µM) via DNA intercalation and redox cycling .

- 2-Chloro-3-((4-methylphenyl)amino)-1,4-NQ: Inhibits EGFR tyrosine kinase (IC₅₀ ~0.8 µM) through van der Waals and π–π interactions at the ATP-binding site .

- 2-Hydroxy-3-(aminomethyl)-1,4-NQ: Exhibits antiparasitic activity (IC₅₀ ~2 µM against Plasmodium falciparum) by disrupting mitochondrial electron transport .

Antimicrobial Activity

- 2-(3-Piperidinopropyl)amino-1,4-NQ: Predicted to have broad-spectrum activity based on its non-toxic profile and structural similarity to active analogs .

- 2-Chloro-3-((thiophen-2-ylmethyl)amino)-1,4-NQ: Shows potent antifungal activity (MIC ~4 µg/mL against Candida albicans) due to thiophene-mediated membrane disruption .

- 2-[4-(Sulfonylphenyl)amino]-1,4-NQ: Active against Staphylococcus aureus (MIC ~8 µg/mL) via sulfonyl group interactions with bacterial enzymes .

Metal Coordination and Redox Activity

- The 3-piperidinopropyl amino group can coordinate with transition metals (e.g., Co²⁺, Cu²⁺), enhancing protein-binding affinity. For example, Co²⁺ complexes of 2-((3-(dimethylamino)propyl)amino)-1,4-NQ exhibit binding constants (K ~10⁵ M⁻¹) 100-fold higher than free NQ .

- In contrast, non-amino derivatives (e.g., 2-hydroxy-1,4-NQ) lack strong metal-binding capacity, limiting their redox-mediated cytotoxicity .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-piperidinopropyl)amino-substituted 1,4-naphthoquinone derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,3-dichloro-1,4-naphthoquinone with 3-piperidinopropylamine under mild conditions (room temperature, neutral solvent) can yield the target compound. This approach leverages the reactivity of the quinone’s electrophilic carbonyl groups with primary amines . Optimization may require adjusting stoichiometry, solvent polarity (e.g., methanol or dichloromethane), and reaction time to minimize side products like over-alkylation or redox byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm substituent positions and amine linkage .

- HPLC with UV detection (λ ~250–300 nm, characteristic of quinones) to assess purity (>95% recommended) .

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for protonated ions) .

- FT-IR to identify carbonyl stretches (~1650–1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What solvent systems are optimal for dissolving 2-(3-piperidinopropyl)amino-1,4-naphthoquinone in biological assays?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, acetone) or chlorinated solvents (chloroform, dichloromethane) . For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in culture media. Solubility can be enhanced by modifying the amine side chain with hydrophilic groups (e.g., hydroxyl or carboxyl moieties) .

Advanced Research Questions

Q. How does the 3-piperidinopropylamino substituent influence the compound’s biological activity compared to other aminoalkyl chains?

The piperidine ring introduces conformational rigidity and basicity, which may enhance membrane permeability and target binding. For example:

- Anticancer activity : Piperidine derivatives show improved intercalation with DNA or inhibition of topoisomerases compared to linear alkylamino analogs .

- Antibacterial activity : Bulky substituents like piperidine can reduce steric hindrance with bacterial enzyme active sites (e.g., dihydrofolate reductase), though sulfur-containing groups generally outperform amino groups in this context .

Comparative studies using structure-activity relationship (SAR) models are recommended to quantify these effects .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies may arise from cell-specific redox environments (e.g., NAD(P)H levels affecting quinone-mediated ROS generation) or variations in ABC transporter expression (influencing drug efflux). To address this:

- Standardize assay conditions : Use identical O₂ levels, serum concentrations, and exposure times .

- Include redox modulators : Co-treat with antioxidants (e.g., N-acetylcysteine) or inhibitors of NADPH oxidases to isolate ROS-dependent mechanisms .

- Profile transporter expression : Use qPCR or Western blotting to correlate cytotoxicity with P-glycoprotein/MRP1 levels .

Q. Can electrochemical methods be applied to study the redox behavior of this compound?

Yes. Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reversible redox peaks corresponding to the quinone/semiquinone/hydroquinone transitions. The 3-piperidinopropylamino group may shift reduction potentials (E₁/₂) due to electron-donating effects, altering ROS generation efficiency. Surface-modified electrodes with immobilized quinones (e.g., via silane linkers) can mimic biological redox cycling .

Q. How does glycosylation of the 1,4-naphthoquinone core affect the pharmacological profile of this derivative?

Glycosylation (e.g., adding acetylated glucose or galactose) improves water solubility and bioavailability. For example:

- Antitumor activity : Glycosides exhibit enhanced uptake via glucose transporters (GLUT1) in cancer cells .

- Antifungal activity : Sugar moieties can target fungal cell wall synthesis enzymes .

Synthetic methods include Koenigs-Knorr reactions using brominated sugars and Ag₂O as a catalyst .

Methodological Recommendations

- SAR Optimization : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like DNA topoisomerase II or cytochrome P450 enzymes, guiding rational substituent design .

- Stability Testing : Monitor compound degradation in PBS or serum using LC-MS over 24–72 hours. Piperidine substituents may improve stability against nucleophilic attack compared to primary amines .

- In Vivo Models : Prioritize pharmacokinetic studies in rodent models to assess tissue distribution, leveraging the compound’s fluorescence for biodistribution tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.